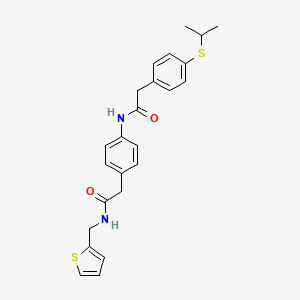
2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide is an intricate organic molecule composed of phenyl and thiophene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide typically involves multi-step organic reactions. Here’s a simplified outline of the synthetic route:
Formation of 4-(isopropylthio)phenyl group: This involves the reaction of a phenyl derivative with isopropylthiol under specific conditions.
Attachment of thiophen-2-ylmethyl group: This step introduces the thiophene moiety through reactions involving thiophene derivatives and alkylation methods.
Formation of the final acetamide compound: The final structure is achieved through amidation reactions, combining the synthesized intermediates under controlled conditions.
Industrial Production Methods
Industrial production would scale these reactions, ensuring high yields and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed.
化学反应分析
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles, depending on the target functional group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, but often result in modified phenyl or thiophene derivatives with altered functional groups.
科学研究应用
Chemistry
Used as a precursor in the synthesis of more complex molecules.
Biology
Studied for its biological activity and potential therapeutic effects.
Medicine
Investigated for its role in pharmaceuticals, particularly in targeting specific molecular pathways.
Industry
作用机制
The exact mechanism of action for 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide involves interactions with molecular targets within cells. Its phenyl and thiophene groups can interact with proteins or enzymes, influencing various biological pathways.
相似化合物的比较
Similar Compounds
2-(4-isopropylthiophenyl)-N-ethylacetamide
N-(4-(2-oxo-2-((methylthio)methyl)phenyl)acetamide
Uniqueness
What sets 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide apart is its specific combination of the isopropylthio and thiophene groups, which confer unique chemical and biological properties not seen in its analogs.
生物活性
The compound 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- An isopropylthio group
- A thiophenylmethyl moiety
- An acetamide functional group
This unique arrangement is thought to contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of phenylacetamides have shown promise in inhibiting cancer cell proliferation. A study demonstrated that certain derivatives could induce apoptosis in various cancer cell lines by activating caspase pathways, suggesting a potential mechanism for the anticancer effects of the target compound .
Anti-inflammatory Effects
Another significant area of activity is anti-inflammatory properties. Compounds similar to This compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays indicated strong inhibition of COX activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : By activating apoptotic pathways, it may lead to programmed cell death in malignant cells.
- Regulation of Signaling Pathways : It may modulate critical signaling pathways associated with cell survival and proliferation.
Case Study 1: Cancer Cell Lines
In a study evaluating the efficacy of related compounds against breast cancer cell lines, it was found that specific structural modifications enhanced cytotoxicity. The compound's ability to induce apoptosis was measured using flow cytometry, revealing significant increases in early and late apoptotic cells compared to controls .
Case Study 2: Inflammatory Models
In animal models of inflammation, the administration of the compound resulted in a marked reduction in paw edema induced by carrageenan. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of COX enzymes in treated groups compared to untreated controls .
Data Summary
属性
IUPAC Name |
2-[4-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S2/c1-17(2)30-21-11-7-19(8-12-21)15-24(28)26-20-9-5-18(6-10-20)14-23(27)25-16-22-4-3-13-29-22/h3-13,17H,14-16H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHWBKICTQUHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














